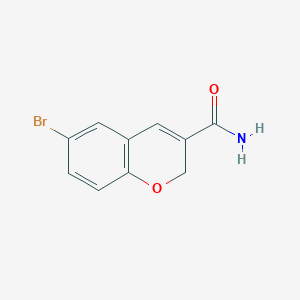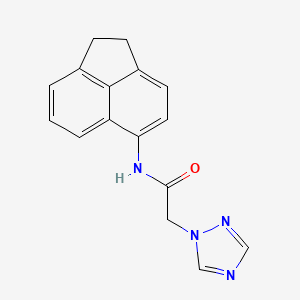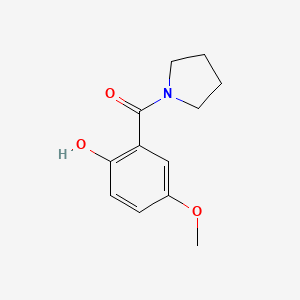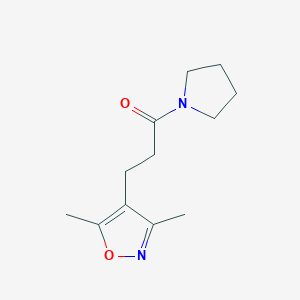![molecular formula C15H21NOS B7507614 cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507614.png)
cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thienopyridines and has been shown to exhibit promising pharmacological properties, making it an attractive target for drug development.
Wirkmechanismus
Cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone exerts its pharmacological effects by binding to the alpha-7 nicotinic acetylcholine receptor and inhibiting its activity. This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. By inhibiting the activity of this receptor, cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
In addition to its effects on cognitive function, cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has also been shown to have other biochemical and physiological effects. For example, studies have shown that it can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. Additionally, cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is its high selectivity for the alpha-7 nicotinic acetylcholine receptor. This selectivity makes it an attractive target for drug development, as it reduces the risk of off-target effects. However, one limitation of cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone. One area of interest is its potential use as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone and its potential mechanisms of action. Finally, efforts to improve the potency of cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone may lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 4-methyl-6,7-dihydrothieno[3,2-c]pyridine with cyclohexanone in the presence of a Lewis acid catalyst. This reaction results in the formation of a key intermediate, which is then subjected to further chemical transformations to yield the final product, cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been extensively studied for its potential therapeutic applications. One area of research that has received significant attention is its use as a potential treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Studies have shown that cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone acts as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
Eigenschaften
IUPAC Name |
cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-11-13-8-10-18-14(13)7-9-16(11)15(17)12-5-3-2-4-6-12/h8,10-12H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAWHHFGQFGHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C3CCCCC3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7507539.png)


![[6-(4-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7507563.png)
![4-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]phenol](/img/structure/B7507565.png)
![cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507573.png)
![Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7507587.png)

![N,N-diethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7507599.png)


![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7507619.png)
